molecular formula C11H12IN3O B1417579 2-(tert-Butyl)-8-iodopyrido[4,3-d]pyrimidin-4(3H)-one CAS No. 705292-04-2

2-(tert-Butyl)-8-iodopyrido[4,3-d]pyrimidin-4(3H)-one

Katalognummer B1417579
CAS-Nummer: 705292-04-2
Molekulargewicht: 329.14 g/mol
InChI-Schlüssel: IQRHMPIZUMMICG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “2-(tert-Butyl)-8-iodopyrido[4,3-d]pyrimidin-4(3H)-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Optimization

  • 2-(tert-Butyl)-8-iodopyrido[4,3-d]pyrimidin-4(3H)-one and its derivatives are integral in the synthesis of various chemical compounds. For example, Altenbach et al. (2008) explored the synthesis of a series of 2-aminopyrimidines as ligands for the histamine H4 receptor, indicating the compound's role in receptor-targeted drug development (Altenbach et al., 2008).

Biological Interactions

  • Sun Shaofa (2010) conducted a study on the interaction between a similar compound, 2-tert butyl amine-thieno[2,3-d]pyrimidin-4(3H)-ones, and Bovine Serum Albumin. This research highlights the compound's significance in understanding protein-ligand interactions, which is crucial for drug design (Sun Shaofa, 2010).

Crystal Structure Analysis

  • M. Kaur et al. (2012) studied the crystal structure of a related compound, providing insights into its molecular configuration and interactions. This type of research is fundamental for understanding the physical and chemical properties of such compounds (M. Kaur et al., 2012).

Anticancer Potential

  • Research by A. Elgohary and E. E. El-Arab (2013) on pyrido[2,3-d]pyrimidin-4(3H)-one derivatives tested as anticancer agents in the National Cancer Institute (USA) showcased their potential in cancer treatment. This emphasizes the compound's role in the development of novel anticancer drugs (A. Elgohary & E. E. El-Arab, 2013).

Advanced Materials Development

  • Gasser et al. (2006) synthesized a new ferrocenyl uracil peptide nucleic acid monomer using a derivative of the compound, demonstrating its application in developing novel materials with potential biomedical uses (Gasser et al., 2006).

Wirkmechanismus

Target of Action

The primary target of 2-(tert-Butyl)-8-iodopyrido[4,3-d]pyrimidin-4(3H)-one is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .

Mode of Action

The compound inhibits Cyt-bd . The inhibition of Cyt-bd disrupts the energy metabolism of Mycobacterium tuberculosis, leading to its inability to survive and reproduce .

Biochemical Pathways

The inhibition of Cyt-bd affects the energy metabolism pathway of Mycobacterium tuberculosis . This disruption in the energy metabolism pathway leads to ATP depletion in the bacteria, thereby inhibiting its growth and proliferation .

Pharmacokinetics

The compound has shown significant antimycobacterial activity against mycobacterium tuberculosis h37ra and mycobacterium bovis bcg , suggesting that it has good bioavailability.

Result of Action

The result of the action of 2-(tert-Butyl)-8-iodopyrido[4,3-d]pyrimidin-4(3H)-one is the inhibition of the growth and proliferation of Mycobacterium tuberculosis . This is achieved through the disruption of the bacteria’s energy metabolism pathway, leading to ATP depletion .

Action Environment

The action of 2-(tert-Butyl)-8-iodopyrido[4,3-d]pyrimidin-4(3H)-one can be influenced by various environmental factors. For instance, the expression level of the Cyt-bd-encoding genes in different strains of Mycobacterium tuberculosis can affect the compound’s efficacy . The compound was found to be less potent against M. tuberculosis H37Rv compared to other strains, which may be attributed to the higher expression of the Cyt-bd-encoding genes in the laboratory-adapted M. tuberculosis H37Rv strain .

Eigenschaften

IUPAC Name

2-tert-butyl-8-iodo-3H-pyrido[4,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12IN3O/c1-11(2,3)10-14-8-6(9(16)15-10)4-13-5-7(8)12/h4-5H,1-3H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQRHMPIZUMMICG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=C(C=NC=C2C(=O)N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12IN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50743672
Record name 2-tert-Butyl-8-iodopyrido[4,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

705292-04-2
Record name 2-tert-Butyl-8-iodopyrido[4,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(tert-Butyl)-8-iodopyrido[4,3-d]pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
2-(tert-Butyl)-8-iodopyrido[4,3-d]pyrimidin-4(3H)-one
Reactant of Route 3
Reactant of Route 3
2-(tert-Butyl)-8-iodopyrido[4,3-d]pyrimidin-4(3H)-one
Reactant of Route 4
Reactant of Route 4
2-(tert-Butyl)-8-iodopyrido[4,3-d]pyrimidin-4(3H)-one
Reactant of Route 5
2-(tert-Butyl)-8-iodopyrido[4,3-d]pyrimidin-4(3H)-one
Reactant of Route 6
Reactant of Route 6
2-(tert-Butyl)-8-iodopyrido[4,3-d]pyrimidin-4(3H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.